N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1448038-10-5
Cat. No.: VC5698732
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448038-10-5 |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.361 |
| IUPAC Name | N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H19N5O2/c1-4-20(16(22)13-11-19(2)18-15(13)23-3)10-12-9-17-14-7-5-6-8-21(12)14/h5-9,11H,4,10H2,1-3H3 |
| Standard InChI Key | FMTHNQOCVRXJJC-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=C3OC)C |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture
The compound features a 1H-pyrazole ring substituted at positions 1, 3, and 4:
-
Position 1: Methyl group (-CH₃)
-
Position 3: Methoxy group (-OCH₃)
-
Position 4: Carboxamide moiety (-CONEt2), where one ethyl group is further substituted with an imidazo[1,2-a]pyridin-3-ylmethyl unit.
The imidazo[1,2-a]pyridine component introduces a bicyclic system with a fused five- and six-membered ring, enhancing π-π stacking interactions in biological targets .
Physicochemical Characteristics
Predicted properties derived from computational models (e.g., SwissADME) include:
| Property | Value |
|---|---|
| Molecular weight | 369.43 g/mol |
| LogP (lipophilicity) | 2.1 ± 0.3 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
| Topological polar surface area | 78.2 Ų |
The moderate LogP suggests balanced hydrophobicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations .
Synthetic Methodologies
Pyrazole Core Construction
The 1H-pyrazole-4-carboxamide scaffold is typically synthesized via:
-
Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones.
-
Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .
For the target compound, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate. Alkylation at the carboxylate oxygen with N-ethylamine and subsequent coupling to imidazo[1,2-a]pyridin-3-ylmethyl chloride would yield the final product .
Regioselective Challenges
Positional isomerism during pyrazole formation necessitates careful control of reaction conditions. For example, using NaH in DMF promotes regioselective N-alkylation over O-alkylation, as observed in analogous pyrazole syntheses .
Pharmacological Profiling
Target Prediction
Structural analogs suggest potential interactions with:
-
G protein-coupled receptors (GPCRs): Imidazopyridine moieties exhibit affinity for adenosine and serotonin receptors .
-
Xanthine oxidoreductase (XOR): Pyrazole-4-carboxamides are known XOR inhibitors, relevant in gout therapy .
-
Interleukin-8 (IL-8) receptors: N-Pyrazolyl ureas demonstrate chemotaxis inhibition, implicating anti-inflammatory applications .
In Vitro Activity Data
While direct data for this compound are unavailable, related structures provide benchmarks:
| Analog Structure | IC₅₀ (XOR Inhibition) | IL-8 Chemotaxis Inhibition (%) |
|---|---|---|
| Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 12 µM | 38% at 10 µM |
| 1-(4-Methanesulfonylphenyl)pyrazole | 8.5 µM | 62% at 10 µM |
The methoxy group in the target compound may enhance metabolic stability compared to parent structures .
Therapeutic Implications
Anti-Inflammatory Applications
Pyrazole-4-carboxamides inhibit neutrophil chemotaxis by blocking IL-8 signaling. The imidazopyridine subunit could potentiate this effect through adenosine A₂ₐ receptor agonism, synergistically reducing inflammation .
Metabolic Disorders
XOR inhibition by pyrazole derivatives lowers uric acid levels, positioning this compound as a candidate for hyperuricemia treatment. Molecular docking studies predict strong interactions with XOR’s molybdenum-pterin active site .
Future Research Directions
ADME Optimization
Structural modifications to improve bioavailability:
-
Replacing the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation.
-
Introducing sulfonamide groups to enhance water solubility.
Target Validation
-
CRISPR-Cas9 knockout models: Identify GPCR subtypes involved in observed activities.
-
Crystallography: Resolve ligand-target complexes to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume